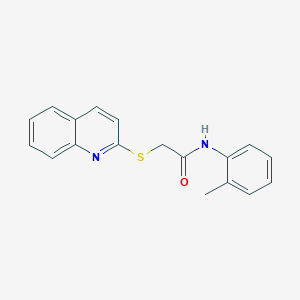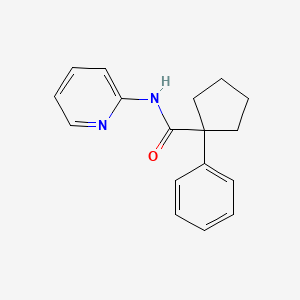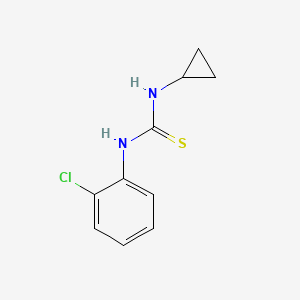![molecular formula C21H26N2O3S B5720149 N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biological activities. In
Scientific Research Applications
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer activities. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and adipocytes. In addition, this compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been found to inhibit the expression of genes involved in lipogenesis and gluconeogenesis. In addition, this compound has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the study of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of this compound on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of piperidine-1-sulfonyl chloride with N-benzyl-3-(4-hydroxyphenyl)propanamide in the presence of a base. The reaction yields this compound as the final product. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
properties
IUPAC Name |
N-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-17-19-7-3-1-4-8-19)14-11-18-9-12-20(13-10-18)27(25,26)23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJAMOSXPVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)


